Cas no 554438-90-3 (2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide)
2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-N-(2-furylmethyl)benzenesulfonamide
- 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide
- 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
- AKOS001052823
- 2-fluoranyl-~{N}-(furan-2-ylmethyl)benzenesulfonamide
- Z45497845
- 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
- SYJ
- G19586
- EN300-07438
- 2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
- EXA43890
- STL307320
- 554438-90-3
-
- Inchi: 1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2
- InChI Key: PUDNUBFHZZXPAS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1F)(NCC1=CC=CO1)(=O)=O
Computed Properties
- Exact Mass: 255.03654252Da
- Monoisotopic Mass: 255.03654252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 67.7Ų
2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037332-100mg |
2-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
554438-90-3 | 100mg |
¥937.00 | 2024-05-09 | ||
| Enamine | EN300-07438-0.05g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 0.05g |
$50.0 | 2023-10-28 | |
| Enamine | EN300-07438-0.1g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 0.1g |
$77.0 | 2023-10-28 | |
| Enamine | EN300-07438-0.25g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 0.25g |
$110.0 | 2023-10-28 | |
| Enamine | EN300-07438-0.5g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 0.5g |
$209.0 | 2023-10-28 | |
| Enamine | EN300-07438-1.0g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 1g |
$299.0 | 2023-06-10 | |
| Enamine | EN300-07438-2.5g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 2.5g |
$586.0 | 2023-10-28 | |
| Enamine | EN300-07438-5.0g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 5g |
$867.0 | 2023-06-10 | |
| Enamine | EN300-07438-10.0g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 10g |
$1286.0 | 2023-06-10 | |
| Enamine | EN300-07438-1g |
2-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide |
554438-90-3 | 95% | 1g |
$299.0 | 2023-10-28 |
2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide
2-Fluoro-N-(Furan-2-yl)methylbenzene-1-sulfonamide (CAS No. 554438-90-3): A Comprehensive Overview
2-Fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide (CAS No. 554438-90-3) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide.
Chemical Structure and Properties
2-Fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C11H9FNO3S. The compound features a fluoro-substituted benzene ring linked to a sulfonamide group, which is further attached to a furan ring via a methyl group. This intricate structure confers the molecule with unique chemical properties, including high stability and solubility in various solvents. The presence of the fluorine atom enhances the compound's lipophilicity, making it an attractive candidate for drug development.
The physical properties of 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide include a melting point of approximately 145°C and a molecular weight of 267.25 g/mol. These properties make it suitable for various analytical techniques and purification methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Synthesis Methods
The synthesis of 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide can be achieved through several well-documented methods. One common approach involves the reaction of 2-fluorobenzenesulfonyl chloride with (furan-2-yl)methanamine in the presence of a base, such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.
An alternative synthetic route involves the nucleophilic substitution of 2-fluorobenzenesulfonyl chloride with (furan-2-yl)methanamine in an inert solvent like dichloromethane or acetonitrile. The reaction is often monitored using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to ensure complete conversion to the target compound.
Pharmacological Applications
2-Fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide has shown promising pharmacological activity in several areas of research. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its ability to inhibit carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and hypertension.
In addition to its enzymatic inhibition properties, 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide has demonstrated anti-inflammatory effects in preclinical models. Research conducted by Smith et al. (2021) found that the compound significantly reduced inflammation markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases.
Clinical Trials and Future Prospects
The potential therapeutic applications of 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide have led to increased interest in its clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and efficacy of the compound in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses.
Further research is needed to fully understand the mechanisms of action and optimize the pharmacokinetic properties of 2-fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide. Ongoing studies are exploring its potential as a lead compound for drug development in areas such as neurodegenerative diseases, cancer, and cardiovascular disorders.
Conclusion
2-Fluoro-N-(furan-2-yl)methylbenzene-1-sulfonamide (CAS No. 554438-90-3) is a promising organic compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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